(1R,5S,6R)-rel-8-Azabicyclo[3.2.1]octan-6-ol
Description
Properties
IUPAC Name |
(1R,5S,6R)-8-azabicyclo[3.2.1]octan-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c9-7-4-5-2-1-3-6(7)8-5/h5-9H,1-4H2/t5-,6+,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBUTZASOZQVJF-DSYKOEDSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(C(C1)N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C[C@H]([C@H](C1)N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801276559 | |
| Record name | (1R,5S,6R)-8-Azabicyclo[3.2.1]octan-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801276559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1369774-30-0 | |
| Record name | (1R,5S,6R)-8-Azabicyclo[3.2.1]octan-6-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1369774-30-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1R,5S,6R)-8-Azabicyclo[3.2.1]octan-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801276559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S,6R)-rel-8-Azabicyclo[3.2.1]octan-6-ol typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method includes the stereoselective reduction of tropinone derivatives. The reaction conditions often involve the use of chiral catalysts to ensure the correct stereochemistry of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to ensure the compound meets the required specifications for research and application .
Chemical Reactions Analysis
Types of Reactions
(1R,5S,6R)-rel-8-Azabicyclo[3.2.1]octan-6-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form different stereoisomers.
Substitution: The nitrogen atom in the bicyclic structure can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield a ketone, while reduction can produce different stereoisomers of the original compound .
Scientific Research Applications
Medicinal Chemistry
Drug Development : (1R,5S,6R)-rel-8-Azabicyclo[3.2.1]octan-6-ol serves as a scaffold for synthesizing various pharmaceutical agents. Its structural features allow for modifications that can enhance therapeutic efficacy against neurological disorders. Research indicates that it may interact with neurotransmitter systems, potentially offering treatments for conditions such as depression and anxiety disorders.
Case Study : A study investigated the compound's interaction with serotonin receptors, suggesting that modifications to the bicyclic structure could lead to increased receptor affinity and improved pharmacological profiles.
Neuroactive Properties
The compound has been studied for its neuroactive effects, particularly its ability to modulate neurotransmission pathways. This modulation is crucial for developing treatments targeting neurodegenerative diseases.
Research Findings : Experimental data indicate that (1R,5S,6R)-rel-8-Azabicyclo[3.2.1]octan-6-ol may exhibit analgesic properties, making it relevant in pain management research.
Antimicrobial Activity
Preliminary studies suggest that this compound possesses antimicrobial properties against various bacterial strains, indicating potential applications in developing new antibiotics.
Table: Antimicrobial Activity of (1R,5S,6R)-rel-8-Azabicyclo[3.2.1]octan-6-ol
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
Synthesis of Complex Molecules
In organic chemistry, (1R,5S,6R)-rel-8-Azabicyclo[3.2.1]octan-6-ol is utilized as a building block for synthesizing more complex organic molecules.
Synthetic Routes : The synthesis typically involves enantioselective construction methods using chiral catalysts to ensure the desired stereochemistry .
Mechanism of Action
The mechanism of action of (1R,5S,6R)-rel-8-Azabicyclo[3.2.1]octan-6-ol involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in neurotransmission pathways. This modulation is crucial for its potential therapeutic effects in treating neurological disorders .
Comparison with Similar Compounds
Key Structural Variations
The following table summarizes critical structural differences between the target compound and its analogs:
Physicochemical and Functional Differences
Hydroxyl vs. Ketone Groups :
- The hydroxyl group in the target compound enables hydrogen bonding, enhancing solubility in polar solvents. In contrast, the ketone in 1-Azabicyclo[3.2.1]octan-6-one () reduces polarity but increases electrophilicity, making it reactive toward nucleophiles .
This modification also elevates logP values, enhancing membrane permeability . Benzyl Group (): The benzyl substituent introduces aromaticity and lipophilicity, which could improve binding to hydrophobic pockets in proteins but reduce aqueous solubility .
Stereochemical Variations :
- The rel-1R,5S,6R configuration of the target compound differs from the rel-1R,5R,6S configuration in 8-Benzyl-6-hydroxy-8-azabicyclo[3.2.1]octan-3-one (). Such stereochemical differences can drastically alter biological activity, as seen in chiral drug molecules .
Functional Group Positioning :
- Compounds like 6-Methoxy-8-methyl-8-azabicyclo[3.2.1]octan-3-ol () feature multiple functional groups (-OH, -OCH₃), which may confer dual hydrogen-bonding or metabolic resistance properties compared to the single hydroxyl group in the target compound .
Biological Activity
(1R,5S,6R)-rel-8-Azabicyclo[3.2.1]octan-6-ol, a bicyclic compound featuring a nitrogen atom within its structure, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a bicyclic framework that includes a hydroxyl group at the 6-position, enhancing its solubility and reactivity. Its molecular formula is , with a molecular weight of 141.21 g/mol. The stereochemistry of this compound is crucial for its biological activity, as it allows for specific interactions with biological targets.
Biological Activities
Research has identified several key biological activities associated with (1R,5S,6R)-rel-8-Azabicyclo[3.2.1]octan-6-ol:
Neuroactive Properties
This compound has been studied for its potential effects on neurotransmitter systems. It may modulate the activity of neurotransmitter receptors, influencing pathways related to mood and cognition.
Antimicrobial Activity
Preliminary studies indicate that (1R,5S,6R)-rel-8-Azabicyclo[3.2.1]octan-6-ol exhibits antimicrobial properties against various bacterial strains. Notably, it has shown effectiveness against multidrug-resistant strains such as Staphylococcus aureus and Acinetobacter baumannii.
Analgesic Effects
Emerging evidence suggests that this compound may possess pain-relieving properties, making it relevant in pain management research.
The mechanism of action involves interaction with specific molecular targets, primarily neurotransmitter receptors. By modulating these receptors, (1R,5S,6R)-rel-8-Azabicyclo[3.2.1]octan-6-ol can influence neurotransmission pathways crucial for various physiological responses.
Antimicrobial Studies
A study published in the Journal of Medicinal Chemistry highlighted the antibacterial efficacy of related compounds derived from the same scaffold. For instance, compound 7a demonstrated potent inhibition against bacterial topoisomerases with minimal inhibitory concentrations (MICs) ranging from <0.03125 to 0.25 μg/mL against resistant strains .
Neuropharmacological Investigations
In neuropharmacological studies, (1R,5S,6R)-rel-8-Azabicyclo[3.2.1]octan-6-ol was evaluated for its ability to modulate neurotransmitter release in vitro. Results indicated significant alterations in dopamine and serotonin levels upon treatment with this compound.
Comparative Analysis
| Property | (1R,5S,6R)-rel-8-Azabicyclo[3.2.1]octan-6-ol | Similar Compounds |
|---|---|---|
| Molecular Formula | Varies (e.g., for derivatives) | |
| Antimicrobial Activity | Effective against MDR strains | Varies; some analogs show lower efficacy |
| Neuroactive Effects | Modulates neurotransmitter systems | Similar compounds may have differing effects |
| Analgesic Properties | Emerging evidence supports analgesic effects | Some compounds are well-established analgesics |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for achieving high enantiomeric purity of (1R,5S,6R)-rel-8-azabicyclo[3.2.1]octan-6-ol?
- Methodological Answer: Focus on stereoselective synthesis techniques such as radical cyclization (e.g., using n-tributyltin hydride and AIBN in toluene), which has demonstrated >99% diastereocontrol in analogous bicyclic systems . Purification via chiral chromatography or crystallization with resolving agents (e.g., tartaric acid derivatives) can further enhance enantiomeric excess.
Q. How can NMR and X-ray crystallography resolve ambiguities in stereochemical assignments of bicyclic amines like this compound?
- Methodological Answer: Use - NOESY to confirm spatial proximity of protons in the bicyclic framework. For absolute configuration, co-crystallize with heavy atoms (e.g., bromine derivatives) and perform X-ray diffraction, as demonstrated for structurally similar 8-azabicyclo[3.2.1]octane derivatives .
Q. What experimental precautions are critical for handling this compound due to its reactivity or stability?
- Methodological Answer: Maintain inert atmospheres (N/Ar) during synthesis to prevent oxidation. Use moisture-resistant storage (desiccants, sealed vials) as hydroxyl groups may degrade under prolonged humidity. Safety protocols include P95 respirators and full-body PPE to mitigate risks from uncharacterized decomposition products .
Advanced Research Questions
Q. How does the stereochemistry of (1R,5S,6R)-rel-8-azabicyclo[3.2.1]octan-6-ol influence its pharmacological targeting of sigma receptors?
- Methodological Answer: Conduct competitive binding assays (e.g., -DTG for sigma-2 receptors) using enantiomerically pure samples. Compare affinity ratios (σ/σ) to identify stereochemical drivers, as seen in studies of 8-azabicyclo[3.2.1]octan-3-ol derivatives with >100-fold σ selectivity .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for bicyclic amines in receptor binding studies?
- Methodological Answer: Apply multivariate statistical models (e.g., CoMFA or machine learning) to decouple steric, electronic, and conformational effects. Validate hypotheses via synthesis of targeted analogs, such as substituting the hydroxyl group with acetyl or tosyl derivatives to assess hydrogen bonding contributions .
Q. How can environmental fate studies be designed to assess the persistence of this compound in ecosystems?
- Methodological Answer: Use OECD 307 guidelines to simulate aerobic soil degradation. Quantify half-lives via LC-MS/MS and monitor abiotic transformations (hydrolysis, photolysis) under controlled pH/UV conditions. Include biotic compartments (microbial consortia) to model metabolic pathways .
Q. What advanced analytical methods quantify trace degradation products of this compound under stressed storage conditions?
- Methodological Answer: Employ UPLC-QTOF-MS with ion mobility for high-resolution separation of degradation products. Use forced degradation studies (heat, light, oxidation) to identify major pathways. Cross-reference with stability data from analogous bicyclic amines lacking hydroxyl groups to isolate structural vulnerabilities .
Data Interpretation & Validation
Q. How should researchers address discrepancies in reported physicochemical properties (e.g., log P, solubility) of this compound?
- Methodological Answer: Replicate measurements using standardized OECD 117 (shake-flask) for log P and USP <1236> for solubility. Control variables like temperature (±0.1°C) and buffer ionic strength. Compare results with computational predictions (e.g., ACD/Labs or COSMOtherm) to identify systematic errors .
Q. What validation criteria ensure reproducibility in biological assays involving this compound?
- Methodological Answer: Adopt orthogonal assay formats (e.g., FRET and SPR for binding kinetics) to cross-validate affinity data. Include reference standards (e.g., haloperidol for sigma receptors) and report Z’-factor scores to confirm assay robustness. Document solvent/buffer composition to mitigate interference .
Tables for Key Data
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
